

# Application Notes and Protocols for ELQ-650

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## Compound of Interest

Compound Name: **ELQ-650**

Cat. No.: **B15559006**

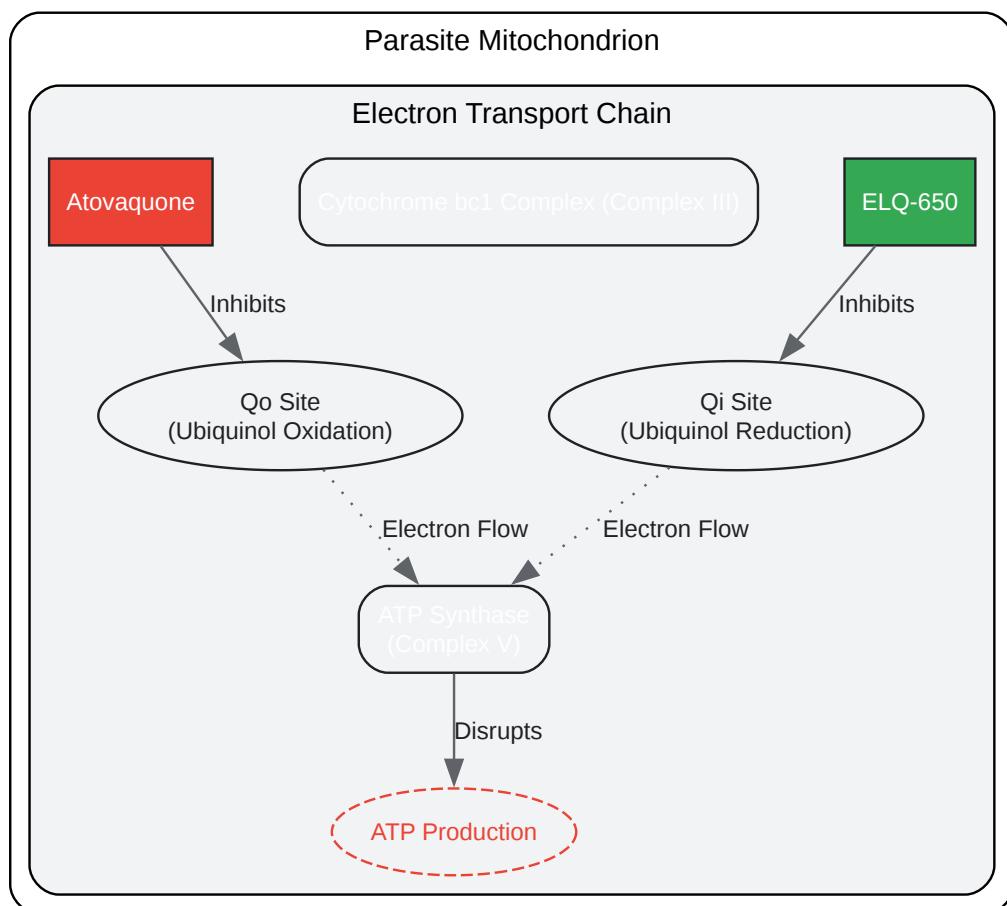
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These application notes provide a summary of the experimental data and protocols for **ELQ-650**, an endochin-like quinolone (ELQ) with potent activity against various protozoan parasites. The primary focus of the available data is on its efficacy against Babesia species, the causative agents of babesiosis.

## Mechanism of Action

**ELQ-650** targets the mitochondrial electron transport chain of parasites by inhibiting the cytochrome bc<sub>1</sub> complex. Specifically, it is believed to act as a Qi site inhibitor, targeting the ubiquinol-reduction site of this complex. This mechanism disrupts the parasite's ability to generate ATP, leading to its death. This mode of action is similar to other 3-biaryl-ELQ compounds. The combination of ELQs with atovaquone, which targets the Qo (ubiquinol-oxidation) site, has demonstrated strong antibabesial efficacy.

## ELQ-650 Mechanism of Action

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Caption: **ELQ-650** inhibits the Qi site of the cytochrome bc1 complex.

## In Vitro Efficacy

**ELQ-650** and its prodrug, ELQ-672, have demonstrated potent in vitro activity against *Babesia duncani*. The 50% inhibitory concentrations (IC<sub>50</sub>) were determined after 62 hours of incubation.

Compound	Target Organism	IC50 (nM)
ELQ-650	Babesia duncani	22 ± 4.9
ELQ-672 (prodrug)	Babesia duncani	57 ± 18

## In Vitro Drug Efficacy Assay Protocol

This protocol outlines the methodology used to determine the in vitro efficacy of **ELQ-650** against *B. duncani*.

**Objective:** To determine the 50% inhibitory concentration (IC50) of **ELQ-650** against the intra-erythrocytic development cycle of *B. duncani*.

### Materials:

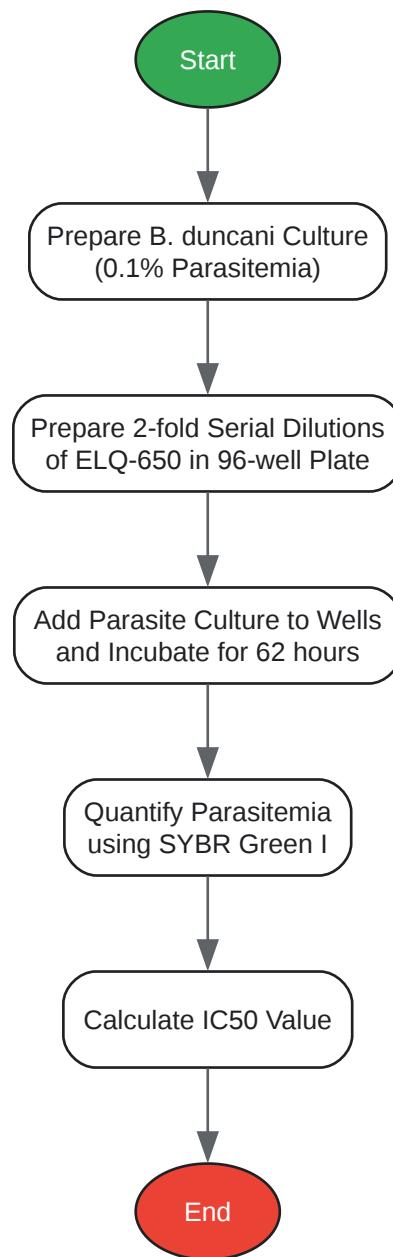
- *B. duncani* in vitro culture
- Human erythrocytes
- 96-well plates
- **ELQ-650** (and its prodrug ELQ-672)
- SYBR Green I dye
- Culture medium

### Procedure:

- Initiate an in vitro parasite culture of *B. duncani* with 0.1% parasitemia.
- Prepare 2-fold serial dilutions of **ELQ-650** in a 96-well plate.
- Add the parasite culture to the wells containing the serially diluted compound.
- Incubate the plate for 62 hours, allowing for three generations of parasite development.
- Following incubation, quantify the parasitemia using the SYBR Green I method.

- Calculate the IC50 value based on the dose-response curve.

### In Vitro Efficacy Assay Workflow



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Caption: Workflow for determining the in vitro efficacy of **ELQ-650**.

## In Vivo Efficacy

The prodrugs of **ELQ-650** and a related compound, ELQ-596, were assessed for their in vivo efficacy in a lethal *B. duncani* infection mouse model using the C3H genetic background. These mice typically have a 100% mortality rate following intravenous injection of *B. duncani*-infected red blood cells. While specific data for **ELQ-650**'s prodrug was not detailed, the study highlighted the high efficacy of ELQ-598 (prodrug of ELQ-596) as an orally administered monotherapy at 10 mg/kg, which achieved radical cure.

## Safety Profile

**ELQ-650** and its prodrug have been evaluated for safety in four human cell lines: HeLa, HepG2, HEK, and HCT116. The studies indicated favorable safety profiles with therapeutic index (TI) values greater than 300.

## In Vivo Lethal Infection Model Protocol

This protocol describes the experimental setup for evaluating the in vivo efficacy of ELQ compounds in a lethal *B. duncani* infection model.

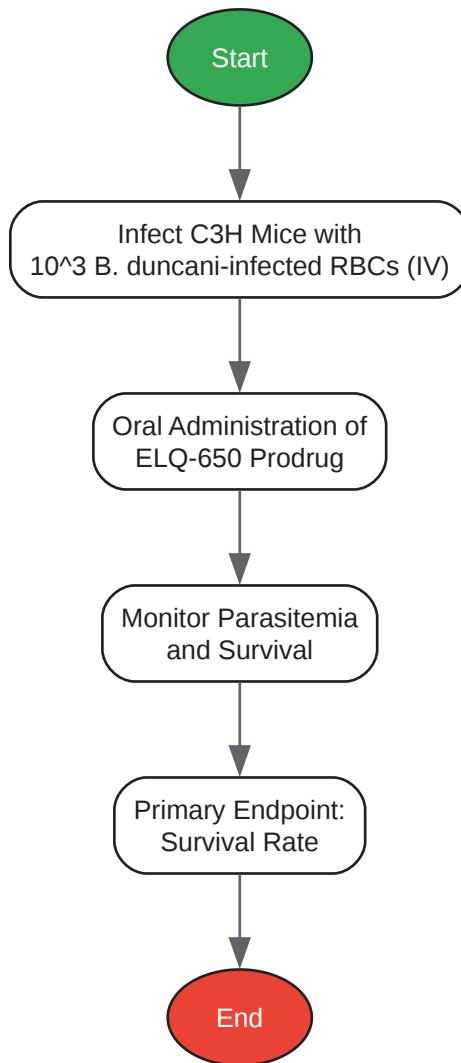
Objective: To assess the in vivo efficacy of **ELQ-650**'s prodrug in a lethal *B. duncani* mouse model.

Animal Model: C3H mice (highly susceptible to *B. duncani* WA-1 isolate).

Procedure:

- Infect C3H mice with  $10^3$  *B. duncani*-infected red blood cells via intravenous injection.
- Administer the prodrug of **ELQ-650** orally at the desired dosage and schedule.
- Monitor the mice for parasitemia and survival.
- A control group should receive a vehicle control.
- The primary endpoint is the survival rate of the treated mice compared to the control group.

## In Vivo Lethal Infection Model Workflow

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Caption: Workflow for the in vivo lethal infection model.

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